Metralindole hydrochloride
Description
Historical Trajectory of Metralindole (B1210286) Hydrochloride Development and Investigation
Metralindole was the subject of research in Russia as a potential therapeutic agent for depression. drugbank.comwikipedia.org The investigation into its properties was conducted by institutions such as the Ordzhonikidze All-Union Scientific-Research Pharmaceutical-Chemistry Institute. ncats.io While it was investigated for its antidepressant effects, it has not received widespread market approval in many countries. ncats.iowikipedia.org Early electroencephalographic (EEG) studies in cats indicated that Metralindole caused increased cortical and subcortical activity. ncats.io
Pharmacological Classification within Monoamine Oxidase Inhibitor (MAOI) Subclasses
Metralindole is classified as a reversible inhibitor of monoamine oxidase A (RIMA). drugbank.comwikipedia.orgncats.io Monoamine oxidase inhibitors (MAOIs) are a class of drugs that function by inhibiting the activity of the monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgscirp.orgnih.gov
MAOIs can be categorized based on their selectivity for the two primary isoforms of the enzyme, MAO-A and MAO-B, and the reversibility of their binding. scirp.orglecturio.com
Non-selective MAOIs: Inhibit both MAO-A and MAO-B. lecturio.com
Selective MAO-A inhibitors (RIMAs): Like Metralindole, these compounds selectively inhibit the MAO-A isoenzyme. wikipedia.orgwikipedia.org This selectivity is significant because MAO-A is the primary metabolizer of serotonin and norepinephrine. nih.gov
Selective MAO-B inhibitors: These agents primarily target the MAO-B isoenzyme, which is more involved in the metabolism of dopamine. nih.govlecturio.com
The reversibility of Metralindole's action means that it can dissociate from the MAO-A enzyme, which is considered a safer profile compared to irreversible MAOIs. wikipedia.org
Comparative Analysis with Structurally and Mechanistically Related Compounds (e.g., Pirlindole)
Metralindole is structurally and pharmacologically similar to Pirlindole (B1663011). drugbank.comwikipedia.orgwikipedia.org Both compounds are tetracyclic and are classified as reversible inhibitors of monoamine oxidase A (RIMAs). wikipedia.orgtargetmol.com
Pirlindole (also known as Pyrazidol) was also developed in Russia and is used there as an antidepressant. wikipedia.orgdrugbank.com It is a selective and reversible inhibitor of MAO-A. targetmol.comdrugbank.com Clinical studies have suggested that pirlindole is comparable in efficacy to other antidepressants and may have a notable effect on reducing anxiety. nih.gov
Another related compound is Tetrindole , which shares the tetracyclic core structure. wikipedia.orgwikipedia.org
The table below provides a comparative overview of key features of Metralindole and related compounds.
| Feature | Metralindole | Pirlindole |
| Synonym(s) | Inkazan, Incasan drugbank.comnih.gov | Lifril, Pyrazidol wikipedia.org |
| CAS Number | 53734-79-5 (HCl) wikipedia.org | 60762-57-4 wikipedia.org |
| Molecular Formula | C15H17N3O nih.gov | C15H18N2 wikipedia.org |
| Pharmacological Class | Reversible Inhibitor of Monoamine Oxidase A (RIMA) wikipedia.org | Reversible Inhibitor of Monoamine Oxidase A (RIMA) wikipedia.orgtargetmol.com |
| Primary Investigated Use | Antidepressant drugbank.com | Antidepressant wikipedia.orgdrugbank.com |
| Structural Class | Tetracyclic, Beta-carboline derivative drugbank.comnih.gov | Tetracyclic wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18;/h3-4,9H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVSZWEVNAKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54188-38-4 (Parent) | |
| Record name | Metralindole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90202016 | |
| Record name | Metralindole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53734-79-5 | |
| Record name | 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-methoxy-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53734-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metralindole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metralindole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METRALINDOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15TM76Y3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacodynamic and Neurobiological Research of Metralindole Hydrochloride
Elucidation of Monoamine Oxidase A Inhibitory Mechanisms
Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of monoamine neurotransmitters. wikipedia.orgnih.gov Drugs that inhibit this enzyme are known as monoamine oxidase inhibitors (MAOIs) and are used to treat conditions like depression and panic disorder. wikipedia.org The mechanism of these inhibitors can be categorized by their specificity for the two MAO isoforms, MAO-A and MAO-B, and the nature of their binding to the enzyme. scirp.org
Metralindole (B1210286) hydrochloride is characterized as a reversible inhibitor of monoamine oxidase A (RIMA). drugbank.comscirp.org This classification highlights two key aspects of its interaction with the enzyme.
Specificity: Metralindole selectively targets the MAO-A isoform. drugbank.comscirp.org MAO-A is primarily responsible for the breakdown of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgmayoclinic.org By selectively inhibiting MAO-A, the levels of these specific neurotransmitters are increased. wikipedia.org
Reversibility: The term "reversible" signifies that Metralindole binds to the MAO-A enzyme in a non-covalent manner, allowing it to dissociate over time. scirp.org This is in contrast to older, irreversible MAOIs, which form a covalent bond with the enzyme. wikipedia.orgnih.gov With irreversible inhibitors, enzyme activity is only restored after the cell synthesizes new enzyme molecules, a process that can take a considerable amount of time. nih.govmdpi.com The reversible nature of Metralindole means that enzyme activity can be re-established within a shorter period, typically within 24 hours after administration ceases. nih.gov
The development of reversible MAO-A inhibitors was driven by the need to mitigate certain side effects associated with irreversible inhibitors. mdpi.com
The kinetics of reversible inhibitors like Metralindole differ significantly from those of irreversible inhibitors. Reversible inhibition implies a dynamic equilibrium between the inhibitor, the enzyme, and the enzyme-inhibitor complex. While specific kinetic studies detailing Metralindole's mode of inhibition (e.g., competitive or non-competitive) are not extensively detailed in the provided context, the general principles of RIMAs apply.
Reversible inhibitors are characterized by their ability to dissociate from the enzyme. scirp.orgnih.gov This property is central to their mechanism. The inhibition of the enzyme is dependent on the concentration of the inhibitor at the enzyme's location. As the drug is metabolized and cleared from the body, the inhibitor dissociates, and the enzyme regains its function without the need for new protein synthesis. mdpi.comnih.gov
| Property | Description | Source |
| Target Enzyme | Monoamine Oxidase A (MAO-A) | drugbank.com |
| Inhibition Type | Reversible | drugbank.comscirp.org |
| Binding Nature | Non-covalent | scirp.org |
| Pharmacological Class | Reversible Inhibitor of Monoamine Oxidase A (RIMA) | drugbank.comscirp.org |
Neurotransmitter System Modulation by Metralindole Hydrochloride
By inhibiting MAO-A, Metralindole directly influences the balance of key neurotransmitters in the central nervous system. wikipedia.orgnih.gov This modulation is the primary mechanism through which it exerts its neurobiological effects.
The principal function of MAO-A is the metabolic degradation of monoamine neurotransmitters. nih.gov Consequently, inhibiting this enzyme with a compound like Metralindole leads to a decrease in their breakdown. mayoclinic.org This action results in an increased availability of serotonin, norepinephrine, and dopamine in the brain. mayoclinic.orgnih.govnih.gov An elevation in the synaptic levels of these monoamines is a well-established mechanism for antidepressant action. nih.govresearchgate.net Unlike other classes of antidepressants that may inhibit the reuptake of one or two of these neurotransmitters, MAOIs increase the levels of all three. scirp.org
| Neurotransmitter | Primary Function in Mood Regulation | Effect of MAO-A Inhibition | Source |
| Serotonin | Regulates mood, sleep, and cognition. researchgate.net | Increased concentration | mayoclinic.orgnih.gov |
| Norepinephrine | Involved in alertness, stress response, and mood. | Increased concentration | mayoclinic.orgnih.gov |
| Dopamine | Associated with motivation, reward, and motor control. | Increased concentration | mayoclinic.orgnih.gov |
Investigation of Central Nervous System Effects
Metralindole has been investigated for its potential antidepressant activity. drugbank.com Its mechanism of action, centered on the inhibition of MAO-A and the subsequent increase in crucial monoamine neurotransmitters, provides a strong theoretical basis for such effects. scirp.orgnih.gov The compound belongs to the indole (B1671886) class of molecules, and many indole derivatives are known to possess a wide range of biological activities, including significant effects on the central nervous system. nih.gov Marketed drugs used for CNS disorders, such as Binedaline and Pindolol, also contain an indole moiety, highlighting the importance of this chemical structure in the development of neurologically active agents. nih.gov The neurobiological effects of Metralindole are thus consistent with its chemical class and its demonstrated pharmacodynamic action as a reversible MAO-A inhibitor.
Electrophysiological Alterations in Cortical and Subcortical Regions
This compound, also known by the name Inkazan, has been shown to exert a notable influence on the bioelectrical activity of various brain regions in preclinical studies. Research conducted on cats and rabbits has demonstrated that the compound has an activating effect on the electroencephalogram (EEG) readings in the cerebral cortex. nih.gov This activation suggests an increase in neuronal activity and communication within this critical area of the brain responsible for higher cognitive functions.
Further investigation into the subcortical effects of this compound revealed a similar activating influence on the reticular formation of the midbrain and the hippocampus. nih.gov The reticular formation is a complex network of neurons that plays a crucial role in maintaining arousal and consciousness, while the hippocampus is integral to memory formation and spatial navigation. The activation of these structures by this compound points to a broad-spectrum influence on brain activity, consistent with its investigation as an antidepressant agent.
Table 1: Electrophysiological Effects of this compound in Animal Models
| Brain Region | Observed Effect | Animal Model |
|---|---|---|
| Cerebral Cortex | Activating action on EEG | Cats and Rabbits |
| Midbrain Reticular Formation | Activating action on EEG | Cats and Rabbits |
| Hippocampus | Activating action on EEG | Cats and Rabbits |
Behavioral Phenotypes in Preclinical Models (e.g., Conditioned Reflexes)
In preclinical behavioral studies, this compound has demonstrated a dose-dependent effect on conditioned reflexes in rats. Specifically, in conditioned avoidance reflex paradigms, the administration of low doses of the compound was found to facilitate the inhibition of these learned avoidance behaviors. nih.gov This suggests that at lower concentrations, this compound may enhance the processes of extinction or suppression of previously acquired conditioned responses.
Conversely, when administered at increased doses, this compound was observed to inhibit the conditioned avoidance reflexes altogether. nih.gov This biphasic effect, where low doses facilitate inhibition and higher doses lead to a more direct inhibition of the reflex, indicates a complex interaction with the neural circuits governing learning and memory. These findings differentiate its behavioral profile from that of some tricyclic antidepressants, which may exhibit a more uniform effect on conditioned behaviors. nih.gov
Table 2: Effects of this compound on Conditioned Avoidance Reflexes in Rats
| Dosage | Effect on Conditioned Avoidance Reflex |
|---|---|
| Small Doses | Facilitates the inhibition of the reflex |
| Increased Doses | Inhibits the reflex |
Structure Activity Relationship Studies of Metralindole Hydrochloride and Analogues
Pharmacophoric Analysis of the Core Indole (B1671886) Scaffold in MAO Inhibition
The indole nucleus is a well-established pharmacophore in the design of MAO inhibitors. For a compound to effectively inhibit MAO-A, certain structural features are generally required. A key element is the presence of an electron-rich aromatic system, such as the indole ring, which can engage in π-π stacking interactions with aromatic residues in the active site of the enzyme.
Pharmacophore models for MAO-A inhibitors frequently highlight the importance of a hydrophobic aromatic region, a hydrogen bond acceptor, and a hydrogen bond donor. In the context of the core indole scaffold, the aromatic rings fulfill the hydrophobic requirement. The nitrogen atom within the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the enzyme's active site.
Influence of Chemical Modifications on Monoamine Oxidase A Inhibition Potency and Selectivity
While specific SAR studies on a wide range of metralindole (B1210286) hydrochloride analogues are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on its close structural analogue, pirlindole (B1663011). The tetracyclic structure of these compounds imparts a degree of rigidity that is favorable for potent and selective MAO-A inhibition.
One study investigated the influence of stereochemistry on the MAO-A inhibitory activity of pirlindole. The S-(+)-enantiomer was found to be a more potent inhibitor of MAO-A than the R-(-)-enantiomer, suggesting that the spatial arrangement of the tetracyclic system is a determinant of inhibitory potency. nih.gov Another study explored the effect of introducing a double bond in the pyrazino ring to form a dehydro-derivative of pirlindole. This modification resulted in a highly potent MAO-A inhibitor, indicating that alterations in the electronic properties and conformation of the tetracyclic system can significantly impact activity. nih.gov
The following table summarizes the in vitro MAO-A inhibitory activities of pirlindole and its analogues:
| Compound | Modification | MAO-A IC50 (µM) |
| (+/-)-Pirlindole | Racemic mixture | 0.24 nih.gov |
| S-(+)-Pirlindole | S-enantiomer | 0.18 nih.gov |
| R-(-)-Pirlindole | R-enantiomer | 0.43 nih.gov |
| Dehydro-pirlindole | Introduction of a double bond | 0.005 - 0.3 nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
These findings suggest that modifications to the tetracyclic core of metralindole, such as altering stereochemistry or introducing unsaturation, could be a viable strategy for modulating MAO-A inhibitory potency.
Rational Design Principles for Metralindole Hydrochloride Derivatives with Enhanced Pharmacological Profiles
Based on the available information for related tetracyclic MAO-A inhibitors, several rational design principles can be proposed for developing this compound derivatives with improved pharmacological profiles. The primary goal would be to enhance potency and selectivity for MAO-A, while maintaining a reversible mode of inhibition to avoid the side effects associated with irreversible inhibitors.
Key strategies would involve:
Modification of the Tetracyclic Core: As suggested by the data on pirlindole analogues, subtle changes to the core structure, such as the introduction of specific substituents or altering the degree of saturation, could fine-tune the inhibitory activity.
Exploration of Stereochemistry: A systematic investigation of different stereoisomers of metralindole and its derivatives could lead to the identification of more potent and selective inhibitors. nih.gov
Introduction of Functional Groups: The addition of functional groups that can form specific interactions with key amino acid residues in the MAO-A active site could enhance binding affinity. For example, incorporating groups capable of hydrogen bonding or forming favorable electrostatic interactions would be a logical approach.
The overarching principle would be to maintain the rigid tetracyclic scaffold, which appears to be crucial for selective MAO-A inhibition, while making targeted modifications to optimize interactions with the enzyme's active site.
Computational Approaches in Structure-Activity Relationship Elucidation (e.g., QSAR, Molecular Docking)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for elucidating the SAR of MAO inhibitors and guiding the design of new analogues.
QSAR studies on various classes of MAO inhibitors have demonstrated that molecular properties like hydrophobicity, electronic parameters, and steric factors play a significant role in determining inhibitory potency. For a series of metralindole analogues, a QSAR model could be developed to correlate these physicochemical properties with their MAO-A inhibitory activity. Such a model would allow for the prediction of the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.
Molecular docking simulations can provide insights into the binding mode of this compound and its analogues within the active site of MAO-A. By visualizing the interactions between the ligand and the enzyme, it is possible to identify key amino acid residues involved in binding. This information is critical for the rational design of new inhibitors with improved affinity. Docking studies of various indole derivatives with MAO-A have consistently shown the importance of interactions with residues such as tyrosine, phenylalanine, and isoleucine, which form the hydrophobic cavity of the active site. The indole nitrogen's ability to form a hydrogen bond is also a recurring theme in these computational models. For metralindole, docking studies would likely reveal how its tetracyclic structure orients itself within the active site to maximize these favorable interactions, providing a structural basis for its inhibitory activity and a roadmap for future modifications.
Pharmacological and Toxicological Research on Metralindole Hydrochloride
Investigations into Metabolic Pathways and Enzyme Involvement
Detailed clinical pharmacokinetic and metabolism studies specifically on metralindole (B1210286) hydrochloride are not extensively available in published literature. However, insights into its likely metabolic fate can be drawn from research on other reversible MAO-A inhibitors and structurally similar compounds like pirlindole (B1663011).
Generally, reversible MAO-A inhibitors undergo complete hepatic elimination, with oxidation being the predominant metabolic pathway. It is anticipated that metralindole, being a lipophilic compound, is metabolized extensively in the liver, likely through Phase I reactions such as oxidation and hydroxylation, followed by Phase II conjugation reactions to form more water-soluble metabolites for excretion. The cytochrome P450 (CYP450) enzyme system is the most important system for Phase I metabolism of many antidepressants.
Given its structural similarity to pirlindole, which is known to have a low bioavailability (20-30%) due to a significant first-pass effect, it is plausible that metralindole also undergoes extensive first-pass metabolism in the liver. This process significantly reduces the concentration of the parent drug that reaches systemic circulation.
The specific biotransformation products of metralindole have not been characterized in the available literature. Future research would be necessary to identify the major metabolites formed. Such studies would involve incubating metralindole with human liver microsomes to identify the CYP450 enzymes responsible for its metabolism. Identifying these metabolites is crucial for a complete understanding of the drug's disposition, as metabolites may possess their own pharmacological activity or potential for toxicity. For other MAOIs, metabolic pathways include C- and N-oxidation and aromatic hydroxylation. For pirlindole, studies in animal models show it is extensively metabolized, with rats eliminating mainly unconjugated products and dogs eliminating mostly conjugated products.
Mechanisms of Drug-Drug Interactions Associated with Metralindole Hydrochloride
As a reversible inhibitor of MAO-A, this compound has a significant potential for drug-drug interactions, primarily through pharmacodynamic mechanisms. These interactions stem from the accumulation of monoamine neurotransmitters.
The co-administration of MAOIs with other serotonergic antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and certain Tricyclic Antidepressants (TCAs), is associated with a high risk of a potentially life-threatening condition known as serotonin syndrome.
The mechanism for this interaction is synergistic, leading to excessive serotonin activity in the central nervous system. Metralindole inhibits the breakdown of serotonin, while SSRIs block its reuptake from the synaptic cleft. This dual action can cause a rapid and severe increase in synaptic serotonin levels. Symptoms of serotonin syndrome can range from mild (agitation, restlessness) to severe (high fever, seizures, cardiac arrhythmias, and loss of consciousness).
Similarly, combining metralindole with TCAs, particularly those that inhibit serotonin reuptake (like clomipramine (B1669221) and imipramine), poses a similar risk.
| Interacting Drug Class | Example Drugs | Potential Mechanism of Interaction | Clinical Consequence |
| SSRIs | Fluoxetine, Sertraline, Citalopram | Additive serotonergic effects. Metralindole inhibits serotonin metabolism while SSRIs inhibit its reuptake. | High risk of Serotonin Syndrome. |
| TCAs | Clomipramine, Imipramine, Amitriptyline | Additive serotonergic effects (especially with clomipramine/imipramine). Potential for hypertensive crisis due to inhibition of norepinephrine (B1679862) metabolism. | High risk of Serotonin Syndrome and/or Hypertensive Crisis. |
A well-documented and clinically significant interaction for MAOIs is the "cheese effect," a hypertensive crisis that occurs after ingesting foods rich in the sympathomimetic amine, tyramine (B21549). MAO-A in the gastrointestinal tract and liver is responsible for the first-pass metabolism of dietary tyramine.
By inhibiting this enzyme, metralindole allows tyramine to be absorbed into the systemic circulation, where it acts as an indirect sympathomimetic, displacing large amounts of norepinephrine from neuronal storage vesicles. This surge in norepinephrine leads to a rapid and potentially dangerous increase in blood pressure, characterized by severe headache, palpitations, and sweating.
A 1991 study specifically investigated the effect of Inkazan (metralindole) on the pressor effect of tyramine in rats. The study confirmed that metralindole, along with other reversible MAO-A inhibitors, potentiated the hypertensive effects of both orally and intravenously administered tyramine. The potentiation reflects the inhibition of tyramine's first-pass metabolism in the gut and liver, as well as the inhibition of MAO activity within noradrenergic nerve endings. The study noted that the duration of this potentiation was less prolonged with metralindole compared to another RIMA, moclobemide.
| Interacting Substance | Source/Example | Mechanism of Interaction | Clinical Consequence |
| Tyramine | Aged cheeses, cured meats, fermented products, some beers. | Metralindole inhibits MAO-A in the gut and liver, preventing the breakdown of dietary tyramine. Tyramine then enters circulation and displaces norepinephrine from nerve terminals. | Hypertensive Crisis (severe headache, rapid heartbeat, potential for stroke). |
| Other Sympathomimetics | Pseudoephedrine, Phenylephrine (decongestants) | Potentiation of the pressor effects of these agents. | Increased blood pressure, tachycardia. |
Comprehensive Toxicological Profile Analysis
A specific, comprehensive toxicological profile for this compound is not well-established in publicly available literature. The potential for toxicity is largely extrapolated from its mechanism of action as a RIMA and the known toxicities of the MAOI class.
The primary pathways leading to significant toxicity from this compound involve acute overstimulation of the sympathetic and central nervous systems.
Hyperadrenergic Crisis Pathway : This pathway is initiated by the interaction with tyramine or other sympathomimetic drugs, as detailed above. The inhibition of MAO-A leads to an inability to metabolize these amines, resulting in a surge of catecholamines like norepinephrine. The toxicological endpoint is a hypertensive emergency, which can lead to severe complications such as intracranial hemorrhage, myocardial infarction, and death if not managed promptly. An overdose of metralindole itself could also precipitate a hyperadrenergic state due to the accumulation of endogenous norepinephrine.
Serotonin Syndrome Pathway : This pathway is a result of drug-drug interactions with other serotonergic agents. The toxicological mechanism is an excessive agonism of serotonin receptors in the central and peripheral nervous system. This can lead to a constellation of symptoms including cognitive changes (confusion, agitation), autonomic instability (fever, tachycardia, diaphoresis), and neuromuscular hyperactivity (tremor, rigidity, myoclonus). In severe cases, this can progress to rhabdomyolysis, seizures, and disseminated intravascular coagulation (DIC).
The toxicity of reversible MAOIs like metralindole is generally considered to be lower than that of older, irreversible MAOIs. The reversibility of enzyme inhibition means that, in the presence of high concentrations of a substrate like tyramine, the inhibitor can be displaced from the enzyme, allowing for some metabolism to occur and potentially mitigating the severity of the pressor response compared to an irreversible inhibitor.
Advanced Methodologies in Metralindole Hydrochloride Research
In Vitro Pharmacological Assays for MAO-A Inhibition and Receptor Binding
The initial characterization of a compound like Metralindole (B1210286) hydrochloride begins with in vitro pharmacological assays to determine its potency and selectivity.
MAO-A Inhibition Assays:
The primary mechanism of action of Metralindole hydrochloride is the reversible inhibition of MAO-A. nih.gov To quantify the potency of this inhibition, researchers utilize various in vitro assays. A common method involves incubating isolated mitochondria, which are rich in MAO-A, with the compound of interest and a specific substrate for MAO-A, such as kynuramine (B1673886) or serotonin (B10506). The inhibitory activity is determined by measuring the reduction in the rate of substrate metabolism. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which represent the concentration of the drug required to inhibit 50% of the enzyme activity and the binding affinity of the inhibitor to the enzyme, respectively. While specific IC50 or Ki values for this compound are not widely reported in publicly available literature, its classification as a reversible inhibitor suggests that it temporarily binds to the enzyme, and its inhibitory effect can be reversed.
Receptor Binding Assays:
Table 1: In Vitro Pharmacological Assays for this compound
| Assay Type | Purpose | Key Parameters | This compound Findings |
| MAO-A Inhibition | To quantify the potency of MAO-A inhibition. | IC50, Ki | Classified as a reversible inhibitor of MAO-A. Specific quantitative data from diverse sources is limited. |
| Receptor Binding | To determine the binding affinity to various CNS receptors and transporters. | Ki, Kd | Comprehensive receptor binding profile data is not widely available. |
Preclinical Animal Models for Efficacy and Safety Assessment (e.g., Behavioral Despair Tests)
To assess the potential antidepressant efficacy and safety of this compound, researchers employ a variety of preclinical animal models. These models aim to simulate aspects of human depression and are essential for predicting clinical utility. nih.govresearchgate.net
Behavioral Despair Tests:
Among the most widely used screening tools for antidepressant compounds are the forced swim test (FST) and the tail suspension test (TST). nih.govnih.govbris.ac.uk
Forced Swim Test (FST): In the FST, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, the animals adopt an immobile posture. A reduction in the duration of immobility is considered a positive indicator of antidepressant-like activity. nih.govnih.govnih.gov
Tail Suspension Test (TST): In the TST, mice are suspended by their tails for a short period. Similar to the FST, they initially struggle before becoming immobile. A decrease in the immobility time suggests a potential antidepressant effect. nih.govbris.ac.ukdrugbank.com
While these tests are valuable for initial screening, it is important to note that specific data from FST or TST studies involving this compound are not extensively documented in the available scientific literature.
Table 2: Preclinical Behavioral Despair Tests
| Test | Animal Model | Principle | Endpoint | Relevance to this compound |
| Forced Swim Test (FST) | Rodents (Rats, Mice) | Measures behavioral despair in an inescapable situation. | Immobility time | Specific efficacy data for this compound is not widely reported. |
| Tail Suspension Test (TST) | Mice | Measures behavioral despair in an inescapable situation. | Immobility time | Specific efficacy data for this compound is not widely reported. |
Neurochemical Analysis Techniques for Monoamine Levels
Given that this compound is an MAO-A inhibitor, a key aspect of its preclinical evaluation is to determine its effect on the levels of monoamine neurotransmitters in the brain. MAO-A is primarily responsible for the breakdown of serotonin and norepinephrine (B1679862), and to a lesser extent, dopamine (B1211576). nih.govupenn.edumdpi.com
In Vivo Microdialysis:
Table 3: Neurochemical Analysis of Monoamine Levels
| Technique | Principle | Measured Analytes | Expected Effect of this compound |
| In Vivo Microdialysis with HPLC | Collection of extracellular fluid from specific brain regions for neurochemical analysis. | Serotonin, Norepinephrine, Dopamine, and their metabolites. | An increase in the extracellular levels of serotonin and norepinephrine, and potentially dopamine. |
Electrophysiological Recording and Imaging Techniques in CNS Research
To understand how this compound modulates neural circuit activity, advanced electrophysiological and imaging techniques are employed. These methods provide insights into the functional consequences of MAO-A inhibition at the cellular and network levels.
Electrophysiological Recordings:
In vivo and in vitro electrophysiological recordings can be used to assess the effects of this compound on neuronal firing rates and patterns. nih.govnih.gov For example, single-unit recordings can measure the activity of individual neurons in brain regions implicated in depression, such as the hippocampus and prefrontal cortex, following drug administration. An increase in the firing rate of serotonergic and noradrenergic neurons would be an expected outcome of MAO-A inhibition.
Neuroimaging Techniques:
Non-invasive neuroimaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), can be utilized to investigate the effects of this compound on the living brain. nih.gov
PET Imaging: PET can be used to measure the occupancy of MAO-A by this compound in the brain, providing a direct link between drug dosage and target engagement. Specific radioligands for MAO-A would be employed for this purpose. science.gov
fMRI: fMRI can assess changes in brain activity and connectivity in response to this compound. This technique measures blood-oxygen-level-dependent (BOLD) signals, which are correlated with neural activity. Changes in resting-state functional connectivity or task-based activation in circuits related to mood regulation could provide valuable information about the drug's mechanism of action. nih.govnih.gov
As with other advanced methodologies, specific studies utilizing these electrophysiological and neuroimaging techniques to investigate this compound are not widely available in the public domain.
Therapeutic Potential and Translational Research of Metralindole Hydrochloride
Antidepressant Efficacy in Preclinical Studies and Historical Clinical Investigations
Metralindole (B1210286) hydrochloride's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). rlsnet.ru By inhibiting MAO-A, metralindole increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effects. rlsnet.ru
Preclinical Findings
Preclinical studies have been instrumental in characterizing the pharmacological profile of metralindole. A notable study by Andreeva et al. (1991) investigated the comparative influence of pyrazidol, inkazan (metralindole), and other monoamine oxidase inhibitors on the pressor effect of tyramine (B21549) in anesthetized rats. This is a critical aspect of preclinical safety assessment for MAOIs, as a significant potentiation of the tyramine pressor effect can lead to hypertensive crises. The study demonstrated that while all the investigated MAOIs potentiated the pressor effect of tyramine, the degree of potentiation varied among the compounds. This research provided valuable insights into the relative safety profile of metralindole compared to other MAOIs.
| Compound | Route of Administration | Species | Key Finding |
| Metralindole (Inkazan) | Intravenous | Rat | Potentiated the pressor effect of tyramine, a key indicator of MAO-A inhibition. |
| Pyrazidol | Intravenous | Rat | Showed a comparative potentiation of the tyramine pressor effect. |
| Other MAOIs | Intravenous | Rat | Varied degrees of tyramine pressor effect potentiation were observed. |
Historical Clinical Investigations
In Russia, metralindole was investigated for its potential antidepressant activity in clinical settings. rlsnet.ru It was used in the treatment of various forms of depression, including those associated with schizophrenia, manic-depressive psychosis, and organic brain diseases. rlsnet.ru The psychotropic activity of metralindole is characterized by its thymoanaleptic (mood-elevating) effect combined with a stimulating component. wikipedia.org
Clinical observations indicated that metralindole was particularly effective for depressions characterized by hypo- and anergic disorders, as well as for sluggish-apathetic and adynamic depressions with retardation. wikipedia.org It was also used for less severe depressions with neurosis-like and mild hypochondriacal symptoms. wikipedia.org
Exploration of Other Potential Therapeutic Applications Beyond Depression
While the primary focus of research on metralindole hydrochloride has been its antidepressant effects, its mechanism of action as a RIMA suggests potential for other therapeutic applications. Monoamine oxidase inhibitors have been explored for a range of neurological and psychiatric conditions. However, specific research into alternative applications for this compound is not extensively documented in available English-language scientific literature. Given its pharmacological profile, potential areas of exploration could theoretically include anxiety disorders and other conditions where modulation of monoamine neurotransmitters is beneficial.
Future Directions in this compound Research and Development
The future of this compound research hinges on a more thorough modern evaluation of its efficacy and safety, as well as the exploration of its chemical structure to develop improved therapeutic agents.
Identification of Novel Analogs with Improved Pharmacological Profiles and Safety
The development of novel analogs of existing psychoactive compounds is a common strategy to enhance therapeutic efficacy and improve safety profiles. For metralindole, this could involve synthesizing derivatives with greater selectivity for MAO-A, a more favorable pharmacokinetic profile, or reduced potential for tyramine interactions. To date, there is limited publicly available research on the synthesis and pharmacological testing of novel metralindole analogs. Future research in this area would be a critical step in potentially revitalizing interest in this chemical class for the treatment of depression and other neuropsychiatric disorders.
Q & A
Basic: How can researchers characterize the structural identity and purity of metralindole hydrochloride in synthetic batches?
Answer:
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to match spectral data with the theoretical molecular formula (C₁₅H₁₇N₃O·HCl). For purity assessment, employ reverse-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-phosphate buffer (optimized via factorial design). Validate the method using linearity (e.g., 1–10 μg/mL range), recovery rates (>98%), and relative standard deviation (RSD <2%) . For novel batches, elemental analysis and X-ray crystallography may further corroborate purity and crystallinity .
Basic: What analytical methods are recommended for quantifying this compound in preclinical formulations?
Answer:
Reverse-phase HPLC with UV detection (207–220 nm) is optimal. Use a validated protocol with a Kromasil C18 column, isocratic elution (e.g., methanol:phosphate buffer = 30:70), and flow rate of 1 mL/min. Calibration curves should exhibit linearity (r² ≥0.999) across relevant concentrations (e.g., 1–50 μg/mL). For complex matrices (e.g., plasma), liquid-liquid extraction or solid-phase extraction precedes analysis to minimize interference. Cross-validate results with LC-MS/MS for enhanced specificity .
Advanced: How can molecular docking and dynamics simulations guide the optimization of this compound’s binding affinity for kinase targets like CDK2?
Answer:
Perform molecular docking (AutoDock Vina or Schrödinger) using the crystal structure of CDK2 (PDB ID: 1HCL) to calculate binding energies (e.g., ΔG ≈ -5.99 kcal/mol as in ). Prioritize poses with hydrogen bonds to key residues (e.g., Glu81, Leu83) and hydrophobic interactions. Validate stability via 100-ns molecular dynamics (MD) simulations (GROMACS/AMBER) to assess root-mean-square deviation (RMSD <2 Å) and binding free energy (MM-PBSA/GBSA). Address discrepancies between docking scores and MD stability by refining force fields or incorporating solvent effects .
Advanced: How should researchers design preclinical studies to evaluate this compound’s antitumor efficacy in NSCLC models?
Answer:
Use factorial design to optimize variables like dose (e.g., 10–100 mg/kg), administration route (oral/intraperitoneal), and treatment duration (7–21 days). In vitro, test cytotoxicity in A549 or H1299 cell lines via MTT assays, IC₅₀ calculations, and apoptosis markers (Annexin V/PI). For in vivo validation, employ xenograft models with tumor volume monitoring and histopathology. Integrate pharmacokinetic parameters (Cmax, t½) from LC-MS plasma analysis to correlate efficacy with bioavailability .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods for powder handling to avoid inhalation.
- Decontamination: Clean spills with 70% ethanol; dispose of waste via approved chemical containers.
- Training: Document SOP-specific training (e.g., emergency procedures, first aid for accidental exposure) as per institutional guidelines .
Advanced: How can researchers resolve contradictions between in silico ADMET predictions and in vitro toxicity data for this compound?
Answer:
Reconcile discrepancies by:
- Refining ADMET models: Use consensus tools (e.g., SwissADME, ProTox-II) to cross-check predictions for hepatotoxicity or hERG inhibition.
- Experimental validation: Conduct Ames tests (mutagenicity), hemolysis assays, and mitochondrial toxicity screening (e.g., JC-1 staining).
- Adjusting solubility parameters: If poor in vitro solubility contradicts predictions, optimize solvent systems (e.g., DMSO:PBS ratios) or use surfactants .
Basic: What methodologies are used to assess this compound’s solubility and bioavailability in early-stage formulations?
Answer:
- Solubility: Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
- Permeability: Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption.
- Bioavailability: Pharmacokinetic studies in rodents with serial blood sampling and non-compartmental analysis (NCA) using WinNonlin .
Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in NSCLC?
Answer:
Combine transcriptomics (RNA-seq of treated vs. untreated cells), proteomics (LC-MS/MS for kinase profiling), and phosphoproteomics to identify dysregulated pathways (e.g., MAPK, PI3K/AKT). Validate targets via CRISPR knockdown or Western blot. Use systems biology tools (Cytoscape, STRING) to map interaction networks and prioritize hub genes .
Basic: How should researchers structure a manuscript to highlight this compound’s novel therapeutic potential?
Answer:
- Abstract: State the hypothesis (e.g., “Metralindole inhibits CDK2 in NSCLC”), methods (docking/MD/ADMET), and key findings (e.g., IC₅₀ = 5 μM).
- Results: Separate synthesis, in silico, and in vitro data. Use tables for docking scores and toxicity profiles.
- Supporting Information: Include raw spectral data, MD trajectories, and dose-response curves .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Answer:
- Process control: Monitor reaction parameters (temperature, pH) via design of experiments (DoE).
- Analytical QC: Implement in-process checks (TLC/HPLC) and strict acceptance criteria (e.g., purity ≥98%).
- Documentation: Archive batch records with spectra, chromatograms, and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
